Aurein 3.2

Antimicrobial Peptide MIC Assay Gram-positive Bacteria

Researchers studying Gram-positive bacteria or anticancer mechanisms require peptides with validated, non-interchangeable activity profiles. Aurein 3.2 (GLFDIVKKIAGHIASSI-NH₂) is the precise 17-residue cationic AMP with demonstrated specificity. - **Higher potency**: 14-15x lower MIC against S. aureus and M. luteus vs. Aurein 3.1; reduces peptide consumption in MIC assays. - **Validated anticancer activity**: LC50 values in 10⁻⁵-10⁻⁴ M range (NCI 60-cell line panel); suitable for apoptosis and benchmarking studies. - **Defined stability**: C-terminal amidation confers resistance to carboxypeptidase degradation for reproducible ex vivo assays.

Molecular Formula C82H138N22O21
Molecular Weight 1768.1 g/mol
Cat. No. B12384959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 3.2
Molecular FormulaC82H138N22O21
Molecular Weight1768.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C82H138N22O21/c1-15-44(9)64(68(86)111)101-78(121)59(40-106)99-77(120)58(39-105)98-70(113)49(14)91-81(124)66(46(11)17-3)103-75(118)56(34-51-37-87-41-89-51)93-61(108)38-88-69(112)48(13)90-80(123)65(45(10)16-2)102-72(115)53(29-23-25-31-84)94-71(114)52(28-22-24-30-83)95-79(122)63(43(7)8)100-82(125)67(47(12)18-4)104-76(119)57(35-62(109)110)97-74(117)55(33-50-26-20-19-21-27-50)96-73(116)54(32-42(5)6)92-60(107)36-85/h19-21,26-27,37,41-49,52-59,63-67,105-106H,15-18,22-25,28-36,38-40,83-85H2,1-14H3,(H2,86,111)(H,87,89)(H,88,112)(H,90,123)(H,91,124)(H,92,107)(H,93,108)(H,94,114)(H,95,122)(H,96,116)(H,97,117)(H,98,113)(H,99,120)(H,100,125)(H,101,121)(H,102,115)(H,103,118)(H,104,119)(H,109,110)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-,67-/m0/s1
InChIKeyAZJGYRSVLGOODV-CPKQTTGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 3.2: Antimicrobial & Anticancer Peptide


Aurein 3.2 (CAS 302343-14-2) is a 21-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis) [1]. It is classified within the frog skin active peptide (FSAP) family, aurein subfamily, and exhibits a linear structure with C-terminal amidation [2]. The peptide possesses an amphipathic α-helical conformation that facilitates its primary mechanism of action: membrane disruption of microbial cells [3]. Aurein 3.2 is distinct from shorter aurein variants (e.g., Aurein 1.2, 13 residues; Aurein 2.2, 16 residues) due to its extended chain length and unique sequence composition [4]. This structural distinction is critical for researchers requiring a specific aurein family member for structure-activity relationship (SAR) studies or comparative antimicrobial profiling.

Aurein 3.2 Differentiation Evidence


The aurein peptide family encompasses numerous naturally occurring variants (e.g., Aurein 1.2, Aurein 2.2, Aurein 2.3, Aurein 3.1, Aurein 3.3) that differ in sequence length, net charge, hydrophobicity, and C-terminal modification, leading to divergent antimicrobial spectra, cytotoxic profiles, and mechanisms of membrane interaction [1]. Aurein 3.2, specifically, is a 21-mer with a +2 net charge and a defined C-terminal amidation [2]. Substituting Aurein 3.2 with a structurally distinct analog, such as the 13-mer Aurein 1.2 or the 16-mer Aurein 2.2, will introduce uncontrolled variables in experimental systems. These variations directly impact Minimum Inhibitory Concentrations (MICs) against target pathogens, hemolytic activity, and the peptide's ability to form ion-selective pores versus causing general membrane lysis [3]. For researchers aiming to reproduce specific findings from the primary literature on Aurein 3.2, or to utilize its particular balance of Gram-positive selectivity and anticancer potential, generic substitution is scientifically invalid.

Aurein 3.2 Comparative Evidence


Gram-Positive Antimicrobial Potency

Aurein 3.2 demonstrates a distinct antimicrobial spectrum against Gram-positive bacteria when compared to Aurein 1.2, a well-studied member of the same family. Against Leuconostoc lactis, Aurein 3.2 exhibits an MIC of 6 µg/mL [1]. In contrast, Aurein 1.2 displays an MIC of 1-16 µg/mL against clinical MRSA isolates, with a 50% inhibitory concentration (MIC50) of 4 µg/mL [2]. While this indicates potent activity for both peptides, Aurein 3.2 shows higher MIC values against common staphylococcal species: 50 µg/mL for S. epidermidis and S. aureus, and 100 µg/mL for L. innocua and M. luteus [1]. This differential activity profile is a direct consequence of their distinct sequence lengths and physicochemical properties [3].

Antimicrobial Peptide MIC Assay Gram-positive Bacteria

NCI-60 Anticancer Activity

Aurein 3.2 exhibits a pronounced Gram-selectivity, a class-level characteristic of the aurein family. It demonstrates significantly higher potency against Gram-positive bacteria compared to Gram-negative organisms. The available MIC data for Aurein 3.2 against Gram-positive strains ranges from 6 to 100 µg/mL [1]. For Gram-negative strains, limited data exists, but related aurein peptides like Aurein 1.2 and Aurein 2.2 typically show much higher MICs (e.g., 64 µg/mL for E. coli) [2]. This selectivity is attributed to the peptide's interaction with the distinct membrane compositions of Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative species [3].

Antimicrobial Selectivity Gram-staining Membrane Targeting

C-Terminal Amidation and His-12 Residue

Studies on the aurein family, including Aurein 2.2 and Aurein 2.3, indicate a specific mechanism of action involving the formation of small, ion-selective pores rather than large, non-specific pores or complete membrane dissolution [1]. These peptides cause membrane depolarization and trigger the selective release of metal ions (K+, Mg2+, Fe2+, Mn2+), leading to a disruption of cellular ion homeostasis [1]. Crucially, aureins do not permeabilize the membrane for propidium iodide, a hallmark of larger pore formation, confirming their unique, targeted mechanism [1]. This is a class-level characteristic that distinguishes them from other pore-forming AMPs like melittin, which causes rapid, non-selective lysis.

Mechanism of Action Membrane Permeabilization Ion Homeostasis

Antibiofilm Activity: Aurein 3.2 is Less Effective as an Anti-Biofilm Agent Compared to Anoplin-Derived Peptides

In a comparative study of synthetic analogs from Anoplin, Temporin, and Aurein, peptides derived from Aurein exhibited reduced antibiofilm activity compared to those from Anoplin [1]. Specifically, the most effective anti-biofilm peptide was Anoplin_k1, which demonstrated antibiofilm activity with a Minimal Biofilm Eradication Concentration (MBEC) of ≤64 µg/mL against reference strains of E. coli K12, P. aeruginosa PA01, and S. aureus SH1000 [2]. Aurein derivatives, in contrast, showed lesser antibiofilm effects [2]. This suggests that while Aurein 3.2 possesses antimicrobial properties, its direct anti-biofilm efficacy is limited compared to other peptide families.

Biofilm Eradication Anti-Biofilm Assay Antimicrobial Peptide

Hemolytic Activity: Comparative Hemolysis Profile of Aurein 3.2 is Not Yet Quantified, a Critical Gap for In Vivo Studies

A major limitation in the current data for Aurein 3.2 is the absence of quantified hemolytic activity [1]. While related aurein peptides like Aurein 1.2 have been characterized for hemolytic activity (e.g., 20.56% hemolysis at 16 µM for E. coli MIC) [2], no such data exists for Aurein 3.2 in the primary databases or published literature. This is a critical knowledge gap for researchers, as hemolytic potential is a key determinant of the therapeutic index for AMPs. Without this data, the selective toxicity of Aurein 3.2 cannot be properly benchmarked against less hemolytic alternatives.

Hemolysis Toxicity Assay Therapeutic Window

Intellectual Property Status: Aurein 3.2 is in the Public Domain, Enabling Unencumbered Research Use

The naturally occurring Aurein 3.2 peptide sequence is disclosed in the foundational patent US7985836B2 [1]. However, this patent, along with its related families, has expired due to fee-related issues [1]. This places the native Aurein 3.2 sequence in the public domain, eliminating potential intellectual property (IP) barriers for basic research, reagent sales, and early-stage development. This is a stark contrast to newer, engineered AMPs or analogs that may be covered by active patents and require licensing for commercial use.

Patent Status Freedom-to-Operate Commercial Development

Aurein 3.2 Research Applications


Gram-Positive Susceptibility Testing

Aurein 3.2 is a critical tool for SAR studies focused on the aurein family. Its distinct 21-residue sequence and specific MIC profile against Gram-positive bacteria (e.g., 6 µg/mL for L. lactis, 50 µg/mL for S. aureus) [1] provide a unique data point for understanding how sequence length and composition modulate antimicrobial potency and selectivity. Comparing its activity to shorter family members like Aurein 1.2 [2] and Aurein 2.2 [3] allows researchers to map the functional consequences of specific amino acid additions and deletions.

NCI-60 Cell Line Screening & Cytotoxicity Studies

Given the class-level evidence that aurein peptides form small, ion-selective pores without causing large-scale membrane lysis [4], Aurein 3.2 is an appropriate tool for mechanistic studies. Researchers can employ this compound in assays that measure membrane depolarization, ion flux (e.g., K+ and Mg2+ release), and exclude non-specific dyes like propidium iodide [4] to dissect the early steps of bacterial cell death. This is particularly relevant for studying bacterial stress responses and the potential for developing AMPs with a more subtle, less inflammatory mechanism of action.

Structure-Function & Membrane Interaction Modeling

Aurein 3.2 has documented anticancer activity [5]. Research applications can leverage this compound to investigate its selective cytotoxicity against cancer cell lines. Studies on related aurein peptides have shown activity against colorectal adenocarcinoma (HT29) and colon carcinoma (SW480) cell lines . While direct comparative data for Aurein 3.2 is limited, it serves as a valuable starting point for programs aiming to develop novel anticancer peptides, especially given its public domain status [6] which facilitates unencumbered early-stage research and analog development.

Stability & Protease Resistance Assays

The public domain status of Aurein 3.2 [6] makes it an ideal negative control or benchmark in studies evaluating newer, patented AMPs or engineered analogs. Its known antimicrobial spectrum [1] and class-level mechanism of action [4] provide a reliable baseline. Researchers can use Aurein 3.2 to demonstrate the improved potency, altered selectivity, or reduced toxicity of their novel compounds in head-to-head assays, without the IP complications that would arise from using another proprietary peptide as a comparator.

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